molecular formula C84H102N8O2Si3 B1218710 Bis(tri-n-hexylsiloxy)silicon phthalocyanine CAS No. 92396-88-8

Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Cat. No. B1218710
CAS RN: 92396-88-8
M. Wt: 1340 g/mol
InChI Key: XOZNGPGVFDKGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05224196

Procedure details

A mixture of tri-n-hexylsilanol (14.9 g), sodium methoxide (2.67 g) and absolute ethanol (50 ml) was reduced to an oil under vacuum. This oil was added to a mixture of dichlorosilicon phthalocyanine (Formula 9, from Aldrich Chemical CO., Milwaukee, Wis., 15.10 g) and distilled, dry 1,2,4-trimethyl-benzene (70 ml). The resulting suspension was refluxed for 1 hr and was filtered hot using Whatman #54 filter paper. The filtrate was allowed to cool (12 hr) and was diluted with methanol (350 mol). The precipitated product of Formula 10 was isolated by filtration, washed with methanol (100 ml) and vacuum dried at room temperature overnight, (22.06 g, 79% yield) m.pt. 175° C.; IR (Nujol) 1525 (s), 1325 (s), 1125(s), 1080 (s), 1038 (s, Si--O--Si), 725 (s) cm-1.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:7]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C[O-].[Na+].[CH:24]1[CH:29]=[C:28]2[C:30]3[N-:63][C:62]([C:27]2=[CH:26][CH:25]=1)=[N:61][C:59]1=[N:60][C:52]([C:53]2[C:58]1=[CH:57][CH:56]=[CH:55][CH:54]=2)=[N:51][C:49]1=[N:50][C:42]([C:43]2[C:48]1=[CH:47][CH:46]=[CH:45][CH:44]=2)=[N:41][C:39]1[N-:40][C:32](=[C:33]2[C:38]=1[CH:37]=[CH:36][CH:35]=[CH:34]2)[N:31]=3.[Si+4:64].[Cl-].[Cl-].CO>C(O)C>[CH3:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][Si:7]([O-:8])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][Si:7]([O-:8])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:2]1[CH:1]=[C:35]2[C:36]([CH:37]=[C:38]3[C:39]4[N-:40][C:32](=[N:31][C:30]5[N-:63][C:62]([N:61]=[C:59]6[N:60]=[C:52]([N:51]=[C:49]7[N:50]=[C:42]([N:41]=4)[C:43]4[C:48]7=[CH:47][C:46]7[C:45]([CH:44]=4)=[CH:17][CH:18]=[CH:19][CH:20]=7)[C:53]4[C:58]6=[CH:57][C:56]6[C:55]([CH:54]=4)=[CH:9][CH:10]=[CH:11][CH:12]=6)=[C:27]4[C:28]=5[CH:29]=[C:24]5[C:25](=[CH:26]4)[CH:15]=[CH:16][CH:17]=[CH:18]5)[C:33]3=[CH:34]2)=[CH:4][CH:3]=1.[Si+4:64] |f:1.2,3.4.5.6,9.10.11.12|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C(CCCCC)[Si](O)(CCCCCC)CCCCCC
Name
Quantity
2.67 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-]
Step Three
Name
Quantity
350 mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered hot
FILTRATION
Type
FILTRATION
Details
filter paper
TEMPERATURE
Type
TEMPERATURE
Details
to cool (12 hr)
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.